A-893 is classified as a benzoxazinone compound. Its development stems from research into the biological roles of lysine methylation, particularly in cancer biology. The compound's structure incorporates a secondary alcohol that enhances its binding affinity through hydrogen bonding within the enzyme's active site, facilitating its function as a competitive inhibitor.
The synthesis of A-893 involves multiple steps that build upon known benzoxazinone frameworks. While specific details about the synthetic pathway are not extensively documented in the available literature, it generally includes:
A-893 features a complex molecular structure characterized by a benzoxazine ring. The specific arrangement of atoms allows for effective interaction with the target enzyme.
The precise three-dimensional conformation is essential for its biological activity, particularly its ability to form hydrogen bonds with SMYD2.
A-893 primarily undergoes competitive inhibition reactions with SMYD2. In these reactions, A-893 competes with substrate proteins for binding at the enzyme's active site. This inhibition prevents SMYD2 from methylating lysine residues on target proteins such as p53, thereby influencing various cellular processes related to cancer progression.
The mechanism involves:
A-893 functions primarily through competitive inhibition of SMYD2. This process can be summarized as follows:
These properties are crucial for determining its usability in laboratory settings and therapeutic applications.
A-893 serves as a valuable tool in cancer research due to its specificity towards SMYD2. Its applications include:
A-893 represents a specialized pedagogical module within postgraduate literary studies, distinct from chemical nomenclature. This designation follows institutional coding conventions for advanced humanities curricula, signifying its position within a sequenced academic program. As an educational framework, A-893 exemplifies contemporary advancements in literary pedagogy through its structured integration of theoretical inquiry, archival research, and contextual analysis.
Module-based learning emerged in the late 20th century as a response to rigid degree structures, allowing flexible knowledge integration across disciplines. In literary studies, this shift facilitated thematic and methodological specialization beyond traditional periodization. The evolution reflects pedagogical recognition that literary analysis requires:
This framework gained prominence through distance education pioneers like the Open University, where modular design addressed diverse learner needs. A-893 embodies this pedagogical heritage through its tripartite thematic organization ("Literature and the Popular," "Revolution," and "the Global"), enabling comparative analysis across conventional literary boundaries [2] [4].
Table: Evolution of Literary Pedagogy Models
Period | Dominant Model | A-893 Corresponding Features |
---|---|---|
Pre-1980s | Chronological Survey | Thematic cross-period analysis |
1980s–2000s | Theoretical Schools | Integrated critical approaches |
2000s–Present | Modular Specialization | Customizable pathways + core skills |
A-893 functions as the compulsory 90-credit foundation for the Open University's MA in English Literature (F88), requiring approximately 20–25 study hours weekly. Its design reflects institutional expertise in distance learning through:
The module operates within the university's SCQF Level 11/FHEQ Level 7 framework, demanding advanced critical engagement with literary texts as cultural artifacts. Entry requires a UK honours degree (preferably 2:1 or above), ensuring students possess undergraduate-level literary analysis skills [2] [4].
A-893's learning objectives center on transforming literary engagement from textual analysis to cultural interrogation:
Contextualization Competence: Examine literature as "material artefacts circulating in fields of social and political meaning, commercial value, and global exchange" [2]. Students analyze production, dissemination, and reception contexts—from Victorian serialization to postcolonial translations.
Research Methodologies: Training in archival navigation, database interrogation, and manuscript analysis using digitized collections (e.g., Conrad's original notebooks). This develops "practical skills in literary research methods" essential for independent scholarship [2] [4].
Critical Application: Through comparative pathways (e.g., studying detective fiction alongside classical tragedy), students evaluate genre conventions across historical periods and cultural contexts [6].
Vocational Translation: Develop "writing for different audiences, writing teaching material for schools, and presenting research" [2], bridging academic and public engagement.
Table: A-893 Curricular Structure
Module Block | Core Text | Sample Pathway Options | Skills Emphasis |
---|---|---|---|
Foundation | Conrad's Heart of Darkness | N/A | Research methods, archival work |
Literature & the Popular | Collins' The Moonstone | 1) Victorian publishing2) Tragic genre evolution3) Detective fiction history | Popular cultural analysis |
Literature & Revolution | Milton's Paradise Lost | 1) Reading revolutions2) Poetic genre innovation3) French Revolution responses | Political contextualization |
Literature & the Global | Desai's Complete Stories | 1) Translation studies2) Global short story3) Literary geography | Transnational frameworks |
The module's "enhanced three-part optionality" enables specialized inquiry while maintaining rigorous theoretical engagement. By studying 13 texts minimum—combining fixed cores and student-selected pathways—A-893 balances structured pedagogy with autonomous scholarship, preparing graduates for doctoral research or literary professions [2] [4] [10].
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